molecular formula C11H22NO6P B021052 2-Methacryloyloxyethyl phosphorylcholine CAS No. 67881-98-5

2-Methacryloyloxyethyl phosphorylcholine

Cat. No. B021052
CAS RN: 67881-98-5
M. Wt: 295.27 g/mol
InChI Key: ZSZRUEAFVQITHH-UHFFFAOYSA-N
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Description

MPC is a zwitterionic phosphorylcholine group-containing methacrylate monomer . It is the most suitable monomer to mimic the phospholipid polar groups contained within cell membranes . MPC polymers can provide an artificial cell membrane-like structure at the surface as an excellent interface between artificial systems and biological systems .


Synthesis Analysis

The synthesis and properties of phosphorylcholine group-bearing methacrylate, MPC, and its polymers are described in detail . MPC polymers are synthetic phospholipid polymers with zwitterionic phosphorylcholine (PC) head groups, which can form cell-membrane-like structures on various material surfaces .


Molecular Structure Analysis

MPC has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane . This special surface structure has a unique capacity to prevent nonspecific protein adsorption .


Chemical Reactions Analysis

MPC polymers have shown an outstanding ability to prevent nonspecific protein adsorption . This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .


Physical And Chemical Properties Analysis

MPC has bioinert properties due to the presence of a zwitterionic phosphorylcholine (PC) group in the side chain . It has excellent resistance to cell adhesion, blood coagulation, and non-specific protein adsorption .

Scientific Research Applications

Biocompatible Coatings for Medical Devices

MPC polymers are utilized to create biocompatible coatings on medical devices. These coatings are designed to prevent blood clotting and bacterial adhesion, which is crucial for devices that come into contact with blood or are implanted in the body . The zwitterionic nature of MPC mimics the cell membrane, which helps in resisting protein adsorption and cell adhesion, thereby reducing the risk of thrombosis and infection.

Drug Delivery Systems

MPC’s resistance to protein adsorption makes it an excellent candidate for drug delivery systems. It can be used to form the outer layer of drug-carrying nanoparticles, ensuring that the drug evades the immune system and reaches its target effectively. This application is particularly valuable in targeted cancer therapies, where MPC’s properties can help in delivering chemotherapeutic agents directly to tumor cells .

Biosensors

In the field of biosensors, MPC polymers contribute to the development of surfaces that can specifically recognize and bind to biomarkers like C-reactive protein. This specificity, combined with MPC’s antifouling properties, allows for the creation of biosensors with high sensitivity and low background noise, which are essential for accurate diagnostics .

Artificial Implants

MPC is used in the surface modification of artificial implants, including long-term implantable organs. Its biocompatibility improves the integration of these implants with the body’s tissues and reduces the immune response. This application is significant for the development of artificial organs that can function over extended periods without complications .

Lithium-based Batteries

MPC serves as a monomer to produce zwitterionic polymer networks in solvate ionic liquids, which are used as gel electrolytes in lithium-based batteries. These gel electrolytes are key components in developing safe, high-performance batteries with improved stability and conductivity .

Gel Electrolytes

The application of MPC in gel electrolytes extends beyond lithium-based batteries. It can be used to create fully zwitterionic polymer networks that serve as gel electrolytes in various electrochemical devices. These gel electrolytes benefit from MPC’s ionic nature, which contributes to the efficient transport of ions and enhances the device’s overall performance .

Future Directions

MPC polymers have been used for surface modification of medical devices, including long-term implantable artificial organs to improve biocompatibility . The use of MPC polymers has increased worldwide as a result of their specific properties at the interface of artificial cell membrane-like structures . They are also being explored for use in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .

properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22NO6P/c1-10(2)11(13)16-8-9-18-19(14,15)17-7-6-12(3,4)5/h1,6-9H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZRUEAFVQITHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67881-99-6
Record name Poly(MPC)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67881-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20936115
Record name 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methacryloyloxyethyl phosphorylcholine

CAS RN

67881-98-5
Record name 2-Methacryloyloxyethyl phosphorylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67881-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methacryloyloxyethyl phosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067881985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methacryloyloxyethyl)-2'-((trimethylammonium)ethyl)phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.643
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHACRYLOYLOXYETHYL PHOSPHORYLCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59RU860S8D
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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